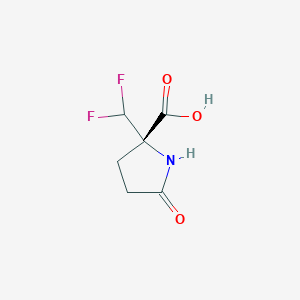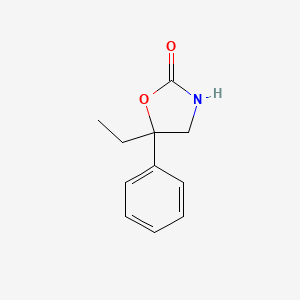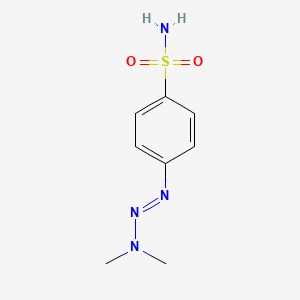
N-(2-diethylamino-8-fluoro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-diethylamino-8-fluoro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core, a diethylamino group, and a difluorophenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-diethylamino-8-fluoro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluoro Group:
Attachment of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions using diethylamine and suitable leaving groups.
Formation of the Difluorophenylacetamide Moiety: The difluorophenylacetamide moiety can be synthesized by reacting 3,5-difluorobenzyl chloride with acetamide under basic conditions.
Final Coupling: The final step involves coupling the quinazolinone core with the difluorophenylacetamide moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-diethylamino-8-fluoro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine for nucleophilic substitution, Selectfluor for electrophilic fluorination.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with higher oxidation states.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-diethylamino-8-fluoro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-diethylamino-8-fluoro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-amino-8-fluoro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide
- N-(2-diethylamino-8-chloro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide
- N-(2-diethylamino-8-fluoro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-dichlorophenyl)acetamide
Uniqueness
N-(2-diethylamino-8-fluoro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide is unique due to the presence of both diethylamino and difluorophenylacetamide groups, which may confer distinct biological activities and chemical properties compared to similar compounds. The specific arrangement of these functional groups can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.
Eigenschaften
Molekularformel |
C20H19F3N4O2 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
N-[2-(diethylamino)-8-fluoro-4-oxoquinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide |
InChI |
InChI=1S/C20H19F3N4O2/c1-3-26(4-2)20-24-18-15(6-5-7-16(18)23)19(29)27(20)25-17(28)10-12-8-13(21)11-14(22)9-12/h5-9,11H,3-4,10H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
WGDLTZWYGIIQIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC2=C(C=CC=C2F)C(=O)N1NC(=O)CC3=CC(=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide](/img/structure/B13953929.png)




